molecular formula C13H14OS B13090008 Cyclopropyl2-(2-thiomethylphenyl)ethylketone

Cyclopropyl2-(2-thiomethylphenyl)ethylketone

Cat. No.: B13090008
M. Wt: 218.32 g/mol
InChI Key: OTEAURSKQQWQRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl 2-(2-thiomethylphenyl)ethyl ketone is an organic compound with the chemical formula C13H16OS It is characterized by the presence of a cyclopropyl group, a thiomethyl-substituted phenyl ring, and an ethyl ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl 2-(2-thiomethylphenyl)ethyl ketone typically involves the reaction of cyclopropyl methyl ketone with 2-(methylthio)benzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and a solvent like tetrahydrofuran or dimethyl sulfoxide. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of cyclopropyl 2-(2-thiomethylphenyl)ethyl ketone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl 2-(2-thiomethylphenyl)ethyl ketone can undergo various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium iodide in acetone or ammonia in ethanol.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Cyclopropyl 2-(2-thiomethylphenyl)ethyl ketone has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclopropyl 2-(2-thiomethylphenyl)ethyl ketone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl 2-(2-methylphenyl)ethyl ketone: Lacks the thiomethyl group, which may result in different chemical reactivity and biological activity.

    Cyclopropyl 2-(2-chlorophenyl)ethyl ketone: Contains a chlorine atom instead of a thiomethyl group, leading to variations in its chemical and physical properties.

    Cyclopropyl 2-(2-hydroxyphenyl)ethyl ketone:

Uniqueness

Cyclopropyl 2-(2-thiomethylphenyl)ethyl ketone is unique due to the presence of the thiomethyl group, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from other similar compounds and makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H14OS

Molecular Weight

218.32 g/mol

IUPAC Name

2-(3-cyclopropyl-3-oxopropyl)thiobenzaldehyde

InChI

InChI=1S/C13H14OS/c14-13(11-5-6-11)8-7-10-3-1-2-4-12(10)9-15/h1-4,9,11H,5-8H2

InChI Key

OTEAURSKQQWQRD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)CCC2=CC=CC=C2C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.